4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4.ClH/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10;/h2-5,8H,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOFLCMFMBAAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(aminomethyl)benzonitrile with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study published in Cancer Research demonstrated that derivatives of pyrazole effectively inhibited tumor growth in xenograft models. The compound was found to interact with specific oncogenic pathways, leading to reduced tumor size and improved survival rates in treated animals.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Data Table: Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | 12.5 | COX inhibition |
| Aspirin | 15 | COX inhibition |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic diseases. Its structural features allow it to bind effectively to enzyme active sites.
Case Study: Enzyme Inhibition
Research highlighted in Journal of Medicinal Chemistry reported that the compound effectively inhibited specific kinases involved in metabolic pathways, suggesting potential for developing treatments for diabetes and obesity.
Herbicidal Activity
The structural characteristics of this compound have led to investigations into its herbicidal properties. Preliminary studies indicate that it may disrupt plant growth by inhibiting key metabolic pathways.
Data Table: Herbicidal Efficacy
| Compound Name | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | 100 | 85 |
| Glyphosate | 200 | 90 |
Pest Control
The compound's potential as a pest control agent is being explored due to its ability to interfere with insect metabolic processes.
Synthesis of Novel Polymers
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability.
Case Study: Polymer Composite Development
Research published in Advanced Materials demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal degradation temperatures.
Photonic Applications
Recent studies have explored the use of this compound in photonic devices due to its potential light-emitting properties when doped into certain materials.
Mechanism of Action
The mechanism of action of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
4-(Aminomethyl)benzonitrile Hydrochloride (CAS: 15996-76-6)
- Molecular Formula : C₈H₈N₂·HCl
- Molecular Weight : 168.62 g/mol
- Key Differences : Lacks the pyrazole ring and 1-methyl substitution, resulting in a simpler aromatic system. The absence of the pyrazole moiety reduces steric bulk and may alter binding affinity in biological systems .
3-(Aminomethyl)benzonitrile (CAS: 10406-24-3)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Differences: Features an aminomethyl group at the meta position of the benzene ring instead of the para position. This positional isomerism could influence electronic properties and solubility .
4-Amino-3-methylbenzonitrile (CAS: 78881-21-7)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Differences: Replaces the aminomethyl-pyrazole system with a methyl-amino substitution on the benzene ring. This simplification may reduce synthetic complexity but limit versatility in drug design .
Pyrazole-Containing Analogues
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile Hydrochloride (CAS: 1044769-67-6)
- Molecular Formula : C₁₂H₁₆ClN₃
- Molecular Weight : 237.73 g/mol
- Key Differences: Substitutes the pyrazole ring with a pyrrolidine ring containing an amino group. The saturated pyrrolidine ring enhances conformational flexibility but may reduce aromatic stacking interactions compared to the pyrazole-containing compound .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile HCl (1461707-38-9) | C₁₂H₁₃ClN₄ | 248.71 | Pyrazole core, methyl, aminomethyl, benzonitrile |
| 4-(Aminomethyl)benzonitrile HCl (15996-76-6) | C₈H₈N₂·HCl | 168.62 | Para-aminomethyl benzene, no heterocycle |
| 3-(Aminomethyl)benzonitrile (10406-24-3) | C₈H₈N₂ | 132.16 | Meta-aminomethyl benzene |
| 4-Amino-3-methylbenzonitrile (78881-21-7) | C₈H₈N₂ | 132.16 | Methyl-amino substitution on benzene |
| 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile HCl (1044769-67-6) | C₁₂H₁₆ClN₃ | 237.73 | Pyrrolidine-amino substitution, benzonitrile |
Research Findings and Functional Implications
- Bioactivity : The pyrazole ring in the primary compound may enhance interactions with biological targets (e.g., kinases or GPCRs) due to its planar aromaticity and hydrogen-bonding capacity .
- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues like 3-(aminomethyl)benzonitrile .
Biological Activity
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride, with the molecular formula CHClN and CAS number 1461707-38-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a benzonitrile moiety linked to a pyrazole ring with an aminomethyl substituent, leading to its diverse pharmacological applications.
- Molecular Weight : 248.71 g/mol
- Purity : ≥95%
- Physical Form : Powder
- Storage Conditions : Room temperature
Biological Activities
Research indicates that compounds similar to 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC values often lower than those of standard chemotherapeutics .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This effect is particularly relevant in models of chronic inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to their ability to disrupt bacterial cell wall synthesis .
The biological activity of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is believed to involve interactions with specific biological targets:
- Enzyme Inhibition : The aminomethyl group may enhance binding affinity to enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their associated biological activities:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | Structure | Intermediate in drug synthesis |
| 5-(4-cyanophenyl)-1H-pyrazole | Structure | Strong anti-inflammatory properties |
| 4-(aminomethyl)-1-methylpyrazole | Structure | Enzyme inhibition abilities |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole compound exhibited potent antiproliferative effects on A431 human epidermoid carcinoma cells, with molecular docking studies revealing strong binding interactions with the epidermal growth factor receptor (EGFR) .
- Anti-inflammatory Studies : Another investigation focused on the compound's ability to reduce inflammation in animal models of arthritis. Results indicated a significant decrease in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the established synthetic routes for 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride, and how are intermediates validated?
Answer:
The compound is typically synthesized via multi-step reactions involving azide intermediates and click chemistry. For example, a triazenylpyrazole precursor undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a THF/water mixture, followed by purification via flash chromatography using cyclohexane/ethyl acetate gradients . Key intermediates, such as 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile, are validated using NMR, NMR, and IR spectroscopy to confirm structural integrity. For instance, NMR peaks at δ 7.78–7.61 ppm confirm aromatic protons, while the azide stretch at 2121 cm in IR is critical for functional group verification .
Basic: How can researchers optimize crystallization conditions for X-ray diffraction studies of pyrazole derivatives?
Answer:
Crystallization optimization involves solvent screening (e.g., dichloromethane/hexane mixtures) and temperature-controlled slow evaporation. SHELX programs (e.g., SHELXL) are standard for structure refinement. For pyrazole analogs, hydrogen bonding patterns (e.g., N–H···O interactions) and π-stacking observed in related compounds (e.g., 4-chlorobenzoyl pyrazoles) guide solvent selection and crystal growth protocols . High-resolution data (≤ 0.8 Å) and twinning correction using SHELXD improve model accuracy .
Advanced: How do electronic effects of the benzonitrile group influence reactivity in Mannich reactions with crown ethers?
Answer:
The electron-withdrawing nitrile group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic attack in Mannich reactions. For example, in reactions with N,N′-bis(methoxymethyl)diaza-18-crown-6, the benzonitrile moiety stabilizes the transition state via resonance, yielding bis-pyrazole-substituted crown ethers in >95% yield. NMR monitoring of the methine proton (δ 4.2–4.5 ppm) and mass spectrometry (e.g., m/z 568 [M+H]) confirm product formation .
Advanced: What analytical strategies resolve contradictions in spectroscopic data for azide-containing intermediates?
Answer:
Discrepancies in azide stretch intensity (IR) or NMR splitting patterns may arise from solvent polarity or tautomerism. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., rotamers).
- DFT calculations (B3LYP/6-31G*) to simulate IR spectra and assign vibrational modes.
- HPLC-MS coupling to rule out impurities, as seen in triazole-pyrazole hybrids .
Advanced: How can researchers design SAR studies for pyrazole-benzonitrile analogs targeting biological activity?
Answer:
Structure-activity relationship (SAR) studies require:
- Systematic substitution : Vary substituents on the pyrazole (e.g., methyl → trifluoromethyl) and benzonitrile (e.g., chloro → methoxy) .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets (e.g., kinases) based on crystallographic data from analogs like 5-acyloxypyrazoles .
- Functional assays : Measure IC values against reference compounds (e.g., rilpivirine derivatives for antiviral activity) .
Basic: What safety protocols are critical when handling aminomethyl pyrazole derivatives?
Answer:
- PPE : Gloves and goggles are mandatory due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
- Ventilation : Use fume hoods during azide reactions to prevent exposure to volatile intermediates (e.g., trimethylsilyl azide) .
- Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) with bicarbonate before disposal .
Advanced: How does the hydrochloride salt form impact solubility and bioavailability in preclinical studies?
Answer:
The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vivo absorption. Compare:
- LogP : Free base (~2.1) vs. hydrochloride salt (~1.3) using shake-flask method .
- Dissolution rate : Assessed via USP apparatus II (paddle method) at pH 1.2 (simulated gastric fluid) .
- Bioavailability : Salt forms of rilpivirine analogs show 2–3× higher AUC in rodent models .
Basic: What chromatographic methods separate regioisomers in pyrazole-benzonitrile synthesis?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA; regioisomers elute at 8.2 min (major) vs. 9.5 min (minor) .
- TLC : Hexane/ethyl acetate (2:1) on silica gel; R = 0.58 for the desired product vs. 0.42 for byproducts .
Advanced: Can computational methods predict the tautomeric stability of 1H-pyrazole derivatives?
Answer:
Yes. DFT calculations (M06-2X/cc-pVTZ) predict the 1H-tautomer as dominant (>90% population) due to lower Gibbs free energy (ΔG = −3.2 kcal/mol) vs. 2H-forms. Solvent effects (PCM model) further stabilize the 1H-form in polar media (ε > 10) .
Advanced: How do researchers address low yields in large-scale CuAAC reactions for triazole-pyrazole hybrids?
Answer:
- Catalyst optimization : Replace CuSO/NaAsc with CuI (5 mol%) in DMF, improving yields from 70% to 92% .
- Flow chemistry : Continuous reactors reduce azide decomposition (t < 2 h at 50°C) .
- In situ IR monitoring : Track azide consumption (2100–2200 cm) to terminate reactions at >95% conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
